molecular formula C4H3Cl2N3 B1312375 5,6-Dichloropyridazin-4-amine CAS No. 89180-50-7

5,6-Dichloropyridazin-4-amine

Cat. No. B1312375
CAS RN: 89180-50-7
M. Wt: 163.99 g/mol
InChI Key: IECXBOCRHHKNKS-UHFFFAOYSA-N
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Description

5,6-Dichloropyridazin-4-amine is a chemical compound with the molecular formula C4H3Cl2N3 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloropyridazin-4-amine is represented by the formula C4H3Cl2N3 . The InChI code for this compound is 1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H, (H2,7,9) .


Physical And Chemical Properties Analysis

5,6-Dichloropyridazin-4-amine is a solid substance . It has a molecular weight of 163.99 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Drug Development

5,6-Dichloropyridazin-4-amine serves as a key intermediate in the synthesis of various polysubstituted pyridazinones and related heterocyclic compounds, demonstrating its significance in drug discovery and development. For instance, sequential nucleophilic aromatic substitution processes utilizing similar scaffolds have led to the creation of diverse polyfunctional systems, potentially relevant in the pharmaceutical industry for generating novel therapeutic agents (Pattison et al., 2009). Moreover, the amination of chloro-substituted heteroarenes, including derivatives of 5,6-dichloropyridazin-4-amine, with adamantane-containing amines underscores the versatility of this compound in synthesizing aminated products with varying yields depending on the structure of the starting compounds, highlighting its utility in developing selective chemical reactions (Abel et al., 2016).

Novel Compounds and Potential Biological Activities

The chemical framework of 5,6-dichloropyridazin-4-amine enables the synthesis of novel compounds, such as 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which have been explored for their analgesic properties. This illustrates the compound's foundational role in generating new molecules with potential therapeutic applications (Aggarwal et al., 2020). Furthermore, the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones from related chemical precursors points to the broad applicability of 5,6-dichloropyridazin-4-amine in creating compounds that could be tested for various biological activities, despite some showing minimal antimicrobial effects (Alonazy et al., 2009).

Advanced Materials and Methodologies

Additionally, research on derivatives of 5,6-dichloropyridazin-4-amine contributes to advancements in material science and analytical methodologies. For example, the synthesis of energetic materials utilizing this compound as a raw material demonstrates its importance in creating high-performance materials with potential applications in various industrial sectors (Zhou et al., 2017).

Safety And Hazards

The safety information for 5,6-Dichloropyridazin-4-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 5,6-Dichloropyridazin-4-amine are not mentioned in the search results, a study on the conditions for incorporating complexity and molecular diversity on related compounds suggests potential avenues for future research .

properties

IUPAC Name

5,6-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECXBOCRHHKNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423316
Record name 5,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyridazin-4-amine

CAS RN

89180-50-7
Record name 5,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Blaise, AE Kümmerle, H Hammoud… - The Journal of …, 2014 - ACS Publications
3-Substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were prepared from a sequence of three chemo- and regioselective reactions combining …
Number of citations: 15 pubs.acs.org

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